molecular formula C20H12F2N4O2S2 B2592264 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326853-81-9

3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2592264
CAS No.: 1326853-81-9
M. Wt: 442.46
InChI Key: MLGRQZGEKJISSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: 2,4-Difluorobenzyl chloride.

    Reaction Conditions: Nucleophilic substitution reaction with the thieno[2,3-d]pyrimidin-4(3H)-one core in the presence of a base such as potassium carbonate.

  • Formation of the 1,2,4-Oxadiazole Ring

      Starting Materials: Thiophene-2-carboxylic acid hydrazide.

      Reaction Conditions: Cyclization with an appropriate reagent like phosphoryl chloride to form the 1,2,4-oxadiazole ring.

  • Final Coupling Reaction

      Starting Materials: The intermediate compounds from the previous steps.

      Reaction Conditions: Coupling under basic conditions to form the final product.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    • Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

        Starting Materials: 2-Aminothiophene and ethyl acetoacetate.

        Reaction Conditions: Cyclization reaction under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
    • Reduction

      • Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
    • Substitution

      • The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

      Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amine derivatives.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

      Materials Science: Its electronic properties could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs).

    Biology and Medicine

    Industry

      Pharmaceuticals: Used in the development of new therapeutic agents.

      Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Mechanism of Action

    The mechanism of action of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it could interfere with signaling pathways critical for cancer cell proliferation and survival.

    Comparison with Similar Compounds

    Similar Compounds

      3-(2,4-Difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one: shares similarities with other thienopyrimidine derivatives and oxadiazole-containing compounds.

    Uniqueness

      Structural Diversity: The combination of a thieno[2,3-d]pyrimidin-4(3H)-one core with a 1,2,4-oxadiazole ring and a difluorobenzyl group is unique, providing distinct electronic and steric properties.

      Biological Activity: Its specific substitutions confer unique biological activities, making it a valuable compound for targeted research applications.

    By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    3-[(2,4-difluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H12F2N4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(21)7-13(11)22/h2-7,9H,8H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLGRQZGEKJISSY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CS5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H12F2N4O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    442.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.